molecular formula C28H30N4O2 B560385 CRT5 CAS No. 1034297-58-9

CRT5

Cat. No.: B560385
CAS No.: 1034297-58-9
M. Wt: 454.574
InChI Key: XBDRAUPLGHAFCU-UHFFFAOYSA-N
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Description

CRT5, also known as CRT0066051, is a pyrazine benzamide compound. It is a potent and selective inhibitor of protein kinase D (PKD) isoforms, specifically PKD1, PKD2, and PKD3. This compound has shown significant effects in reducing vascular endothelial growth factor (VEGF)-induced endothelial cell migration, proliferation, and tubulogenesis .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

CRT5 interacts with all three isoforms of PKD in endothelial cells treated with VEGF . The IC50 values for PKD1, PKD2, and PKD3 are 1, 2, and 1.5 nM, respectively . This indicates that this compound has a high affinity for these enzymes and can effectively inhibit their activity.

Cellular Effects

This compound has significant effects on various cellular processes. It decreases VEGF-induced endothelial migration, proliferation, and tubulogenesis . This suggests that this compound can influence cell function by modulating the activity of PKD enzymes, which play a crucial role in these cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PKD enzymes, thereby inhibiting their activity . This inhibition can lead to decreased phosphorylation of various substrates of PKD, such as histone deacetylase 5, cAMP-response-element-binding protein, and heat-shock protein 27 .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function have been observed over time in laboratory settings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRT5 involves the formation of the pyrazine benzamide core. The typical synthetic route includes the following steps:

    Formation of Pyrazine Core: Starting with a suitable pyrazine precursor, the core structure is formed through cyclization reactions.

    Benzamide Formation: The pyrazine core is then functionalized to introduce the benzamide group. This step often involves amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CRT5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, potentially altering its activity or stability.

    Reduction: Reduction reactions can modify the functional groups on this compound, impacting its inhibitory properties.

    Substitution: Substitution reactions can be used to modify the pyrazine or benzamide moieties, potentially leading to derivatives with different biological activities.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reagents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

CRT5 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of protein kinase D isoforms.

    Biology: Investigates the role of PKD in cellular processes such as migration, proliferation, and tubulogenesis.

    Medicine: Potential therapeutic applications in diseases where PKD plays a critical role, such as cancer and cardiovascular diseases.

    Industry: May be used in the development of new drugs targeting PKD-related pathways.

Comparison with Similar Compounds

Similar Compounds

    CRT0066101: Another PKD inhibitor with a similar structure but different potency and selectivity.

    CID755673: A non-competitive inhibitor of PKD with distinct binding properties.

    BPKDi: A selective inhibitor of PKD1 with a different chemical scaffold.

Uniqueness of CRT5

This compound is unique due to its high potency and selectivity for all three PKD isoforms. Its ability to inhibit VEGF-induced endothelial cell functions makes it a valuable tool in research and potential therapeutic applications .

If you have any specific questions or need further details, feel free to ask!

Properties

IUPAC Name

3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O2/c1-4-34-25-11-10-20-14-22(9-8-21(20)16-25)26-17-24(18-31-27(26)29)19-6-5-7-23(15-19)28(33)30-12-13-32(2)3/h5-11,14-18H,4,12-13H2,1-3H3,(H2,29,31)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDRAUPLGHAFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(N=CC(=C3)C4=CC(=CC=C4)C(=O)NCCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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